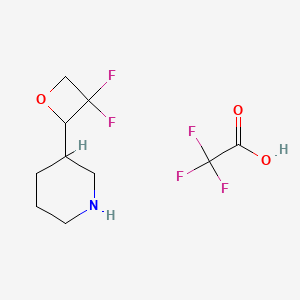
3-(3,3-Difluorooxetan-2-yl)piperidine,trifluoroaceticacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,3-Difluorooxetan-2-yl)piperidine; trifluoroacetic acid is a compound that combines a piperidine ring with a difluorooxetane moiety, stabilized by trifluoroacetic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the use of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst to afford enantiomerically enriched piperidines . The reaction conditions often involve mild temperatures and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as [3+3] cycloaddition methods, which are vital for the synthesis of piperidine derivatives . These methods are optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(3,3-Difluorooxetan-2-yl)piperidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic acid for deprotection of amine groups , and various organoboron reagents for Suzuki–Miyaura coupling reactions . The conditions typically involve controlled temperatures and specific catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, using trifluoroacetic acid can yield deprotected amines, while Suzuki–Miyaura coupling can form new carbon-carbon bonds .
Scientific Research Applications
3-(3,3-Difluorooxetan-2-yl)piperidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(3,3-difluorooxetan-2-yl)piperidine involves its interaction with specific molecular targets. For example, in peptide synthesis, trifluoroacetic acid is used to remove protecting groups from amines, facilitating the formation of peptide bonds . The molecular pathways involved include protonation and decarboxylation reactions, which lead to the formation of the desired products.
Comparison with Similar Compounds
Similar Compounds
3,3-Difluoropiperidine hydrochloride: Used in similar applications and has enhanced selectivity for certain biological targets.
Pyrrolidine derivatives: Used in drug discovery and have similar structural features.
Uniqueness
3-(3,3-Difluorooxetan-2-yl)piperidine is unique due to the presence of both the difluorooxetane and piperidine moieties, which provide distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C10H14F5NO3 |
|---|---|
Molecular Weight |
291.21 g/mol |
IUPAC Name |
3-(3,3-difluorooxetan-2-yl)piperidine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C8H13F2NO.C2HF3O2/c9-8(10)5-12-7(8)6-2-1-3-11-4-6;3-2(4,5)1(6)7/h6-7,11H,1-5H2;(H,6,7) |
InChI Key |
NGMCZKSMCFWRLL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)C2C(CO2)(F)F.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















